Biotin-11-dCTP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

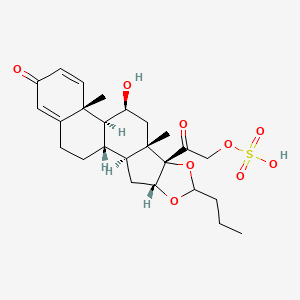

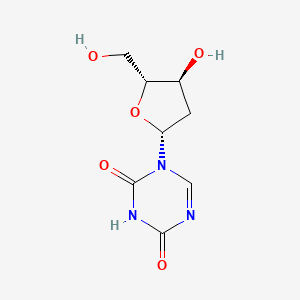

Biotin-11-dCTP is a deoxycytidine triphosphate (dCTP) linked to a biotin molecule via an 11-atom linker . This structure allows for efficient interaction with avidin and streptavidin . It is used as a fluorescent dye for DNA labeling .

Synthesis Analysis

Biotin-11-dCTP is enzymatically incorporated into DNA/cDNA as a substitute for its natural counterpart dCTP . The resulting Biotin-labeled DNA/cDNA probes are subsequently detected using streptavidin conjugated with horseradish peroxidase (HRP), alkaline phosphatase (AP), a fluorescent dye, or agarose/magnetic beads .

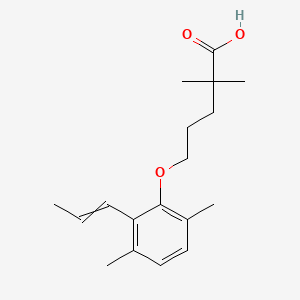

Molecular Structure Analysis

Biotin-11-dCTP is a deoxycytidine triphosphate (dCTP) linked to a biotin molecule via an 11-atom linker . This structure allows for efficient interaction with avidin and streptavidin .

Chemical Reactions Analysis

Biotin-11-dCTP is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . It is enzymatically incorporated into DNA/cDNA as a substitute for its natural counterpart dCTP .

Physical And Chemical Properties Analysis

Biotin-11-dCTP is a filtered solution in 10 mM Tris-HCl . It is colorless to slightly yellow . The concentration is 1.0 mM - 1.1 mM and the pH is 7.5 ±0.5 . The molecular weight is 859.67 g/mol (free acid) .

Scientific Research Applications

Enzymatic Non-radioactive Labeling of DNA by PCR

Biotin-11-dCTP can be incorporated into DNA during the PCR process . This allows for the non-radioactive labeling of DNA, which is safer and easier to handle than radioactive isotopes .

Nick-Translation

Nick-translation is a method used to label DNA molecules by incorporating biotinylated nucleotides at nicks (breaks) in the DNA . Biotin-11-dCTP can be used in this process to create biotin-labeled DNA .

cDNA Synthesis

Biotin-11-dCTP can be incorporated into cDNA during its synthesis . The resulting biotin-labeled cDNA can then be detected using streptavidin conjugated with a reporter molecule .

Random Primed Labeling

In random primed labeling, random oligonucleotides are used as primers to synthesize complementary DNA strands. Biotin-11-dCTP can be incorporated into these newly synthesized strands, allowing for the production of biotin-labeled DNA .

Primer Extension

Primer extension is a method used to determine the sequence of a DNA molecule. Biotin-11-dCTP can be incorporated into the DNA during this process, allowing for the detection of the extended primer .

Mapping Cotranscriptional RNA Folding

Biotin-11-dCTP can be used to create biotin-streptavidin roadblocks for mapping cotranscriptional RNA folding . This allows researchers to study the structure and function of RNA as it is being transcribed .

Detection Using Streptavidin Conjugates

The biotin-labeled DNA/cDNA probes created using Biotin-11-dCTP can be detected using streptavidin conjugated with horseradish peroxidase (HRP), alkaline phosphatase (AP), a fluorescent dye, or agarose/magnetic beads .

Substrate for Various Polymerases

Biotin-11-dCTP is a substrate for various polymerases such as Klenow fragment, T4 and Taq DNA-polymerases, reverse transcriptase, and terminal transferase . This allows for the incorporation of Biotin-11-dCTP into DNA during various enzymatic processes .

Mechanism of Action

Target of Action

Biotin-11-dCTP primarily targets DNA/cDNA molecules . It is enzymatically incorporated into these molecules as a substitute for its natural counterpart, dCTP . The resulting Biotin-labeled DNA/cDNA probes are subsequently detected using streptavidin conjugated with horseradish peroxidase (HRP), alkaline phosphatase (AP), a fluorescent dye, or agarose/magnetic beads .

Mode of Action

Biotin-11-dCTP interacts with its targets (DNA/cDNA molecules) by being enzymatically incorporated into them . This incorporation occurs in the same manner as with natural dCTP . The Biotin moiety’s efficient detection is ensured by an 11-atom linker attached to the C5 position of cytidine .

Biochemical Pathways

The primary biochemical pathway affected by Biotin-11-dCTP is the DNA replication and transcription process. During these processes, Biotin-11-dCTP is incorporated into the DNA/cDNA molecules, resulting in Biotin-labeled DNA/cDNA probes . These probes can then be detected using various methods, such as streptavidin conjugation .

Pharmacokinetics

Its bioavailability in a given experiment can be influenced by factors such as its concentration and the specific conditions of the experiment .

Result of Action

The primary result of Biotin-11-dCTP’s action is the creation of Biotin-labeled DNA/cDNA probes . These probes can be used in various applications, including fluorescence in situ hybridization (FISH), single nucleotide polymorphism (SNP) analysis, nick translation, and terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) .

Action Environment

The action, efficacy, and stability of Biotin-11-dCTP can be influenced by various environmental factors. For instance, the optimal final concentration of Biotin-11-dCTP may vary depending on the application and assay conditions . For optimal product yields and high incorporation rates, an individual optimization of the Biotin-11-dCTP/dCTP ratio is recommended . Furthermore, Biotin-11-dCTP should be stored at -20°C, with short-term exposure (up to 1 week cumulative) to ambient temperature possible .

Safety and Hazards

Future Directions

Biotin-11-dCTP is a valuable tool in molecular biology and biochemistry. Its ability to label DNA/cDNA makes it useful in a variety of applications, including DNA sequencing, microarray analysis, and fluorescence in situ hybridization (FISH). Future research may explore new applications and improve the efficiency of existing ones .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Biotin-11-dCTP involves the conjugation of biotin and dCTP with an 11-carbon linker.", "Starting Materials": [ "Biotin", "dCTP", "11-carbon linker", "Coupling reagents", "Protecting groups", "Solvents" ], "Reaction": [ "Protection of the phosphate group of dCTP using a protecting group", "Activation of biotin with a coupling reagent", "Conjugation of biotin and dCTP with an 11-carbon linker using a coupling reagent", "Deprotection of the phosphate group of dCTP", "Purification of the product using chromatography", "Radiolabeling of the product with 11C" ] } | |

CAS RN |

136632-30-9 |

Molecular Formula |

C27H44N7O16P3S |

Molecular Weight |

847.663 |

IUPAC Name |

[[(2R,3S,5R)-5-[5-[(E)-2-[6-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethenyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C27H44N7O16P3S/c28-25-16(13-34(27(39)33-25)23-12-18(35)19(48-23)14-47-52(43,44)50-53(45,46)49-51(40,41)42)9-11-30-22(37)7-2-1-5-10-29-21(36)8-4-3-6-20-24-17(15-54-20)31-26(38)32-24/h9,11,13,17-20,23-24,35H,1-8,10,12,14-15H2,(H,29,36)(H,30,37)(H,43,44)(H,45,46)(H2,28,33,39)(H2,31,32,38)(H2,40,41,42)/b11-9+/t17-,18-,19+,20+,23+,24-/m0/s1 |

InChI Key |

VYVXPTRPDQAFBQ-VQDTXJPOSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)C=CNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,5S)-3-Hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B565995.png)

![2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one](/img/structure/B566012.png)